2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid
Description
2-(2,5-Dichlorophenyl)propanoic acid (CAS: 1249190-68-8) is a chlorinated aromatic carboxylic acid with the molecular formula C₉H₈Cl₂O₂ and a molecular weight of 219.06 g/mol . Its structure features a propanoic acid backbone substituted at the α-carbon with a 2,5-dichlorophenyl group, as confirmed by SMILES notation (CC(C1=C(C=CC(=C1)Cl)Cl)C(=O)O) and InChIKey (XAFWOKHOVFWWBQ-UHFFFAOYSA-N) .
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c1-5(9(12)13)14-8-4-6(10)2-3-7(8)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHESPMUHLLVPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid typically involves the reaction of 2,5-dichlorothiophenol with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or nitrated derivatives of the dichlorophenyl group
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that derivatives of 2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid exhibit antimicrobial properties. A study on thiazole derivatives demonstrated that compounds similar to this sulfanyl propanoic acid showed significant activity against resistant strains of bacteria and fungi. Specifically, certain derivatives were effective against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
2. Anticancer Potential
In vitro studies have shown that compounds related to this compound can exhibit anticancer activity. For instance, a recent investigation highlighted structure-dependent anticancer effects on colorectal adenocarcinoma (Caco-2) cells, where some derivatives significantly reduced cell viability . This suggests potential for further exploration in cancer therapeutics.
Agrochemical Applications
1. Herbicide Development
The compound's structural similarity to other herbicides like 2-(2,4-dichlorophenoxy)propionic acid indicates potential use in developing new herbicides. Research has isolated bacterial strains capable of degrading such compounds, suggesting that modifications to the sulfanyl propanoic acid structure could enhance its efficacy as an herbicide while also addressing environmental concerns related to herbicide persistence .
Toxicological Insights
Understanding the toxicological profile of this compound is crucial for its application in both pharmaceuticals and agrochemicals.
| Parameter | Value |
|---|---|
| Oral LD50 | 4290 mg/kg (in rats) |
| Dermal LD50 | 490 mg/kg (in rabbits) |
| Eye Damage Classification | Causes serious eye damage |
| Skin Sensitization | Not a sensitizer |
The above table summarizes key toxicological findings that inform safety guidelines for handling and application in various settings .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in MDPI reported the synthesis and testing of thiazole derivatives related to this compound. The findings indicated that certain modifications led to enhanced antimicrobial activity against drug-resistant pathogens, showcasing the compound's potential as a scaffold for novel antibiotics .
Case Study 2: Environmental Impact
Research on the degradation of similar compounds by bacterial strains demonstrated the feasibility of using modified versions of this compound as environmentally friendly herbicides. The study found that specific bacterial strains effectively degraded these compounds without harmful residues, suggesting a pathway for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 2-(2,5-dichlorophenyl)propanoic acid and related compounds:
Key Observations :
- Acidity: The target compound’s acidity is higher than 3-(2-methoxyphenyl)propanoic acid due to chlorine’s electron-withdrawing effects . However, the difluoro analog (C₈H₄Cl₂F₂O₂) exhibits even greater acidity due to fluorine’s higher electronegativity .
- Reactivity: The propanoyl chloride derivative (2-(2,5-dichlorophenoxy)propanoyl chloride) is highly reactive, serving as an intermediate for ester or amide synthesis .
Computational and Analytical Data
- Collision Cross-Section: Computational models for 2-(2,5-dichlorophenyl)propanoic acid predict collision cross-sections relevant to mass spectrometry, aiding in its identification .
- Thermal Stability: The compound’s melting point is unrecorded, but chlorine atoms likely enhance thermal stability compared to non-halogenated analogs .
Biological Activity
2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Recent studies have highlighted the compound's efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. Research indicates that derivatives of this compound exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, a study demonstrated that certain sulfanyl derivatives showed broad-spectrum antimicrobial activity against drug-resistant Candida strains .
| Pathogen | Activity | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | Significant inhibition | |
| Vancomycin-resistant E. faecium | Notable effectiveness | |
| Drug-resistant Candida strains | Broad-spectrum activity |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells, particularly in colorectal adenocarcinoma (Caco-2) cells. The mechanism involves the modulation of apoptotic pathways, including the downregulation of anti-apoptotic proteins such as Bcl-2 and the activation of caspases .
| Cancer Cell Line | Viability Reduction (%) | Mechanism | Reference |
|---|---|---|---|
| A549 (lung cancer) | 20.6 | Apoptosis induction | |
| Caco-2 (colorectal cancer) | 53.1 | Caspase activation |
The biological activity of this compound appears to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase intracellular ROS levels, leading to oxidative stress in cancer cells, which is a known trigger for apoptosis .
- Mitochondrial Dysfunction : Studies indicate that the compound can disrupt mitochondrial function by inducing mitochondrial permeability transition pore opening, further promoting cell death pathways .
- Cell Cycle Arrest : The compound also influences the cell cycle by inducing G2/M phase arrest in cancer cells, thereby inhibiting their proliferation .
Case Studies
A notable case study involved the testing of this compound against different cancer types and bacterial pathogens:
- In a controlled experiment involving Caco-2 and A549 cell lines, treatment with the compound resulted in a marked decrease in cell viability after 24 hours, suggesting its potential as an effective anticancer agent.
- In another study focusing on antimicrobial activity, the compound was tested against various resistant bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
